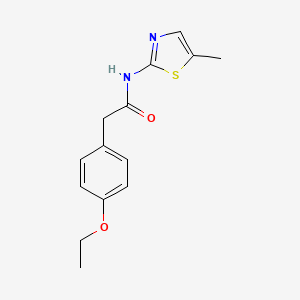
N-(2-fluorobenzyl)-1-adamantanecarboxamide
Descripción general
Descripción
N-(2-fluorobenzyl)-1-adamantanecarboxamide, also known as 2-FBA, is a synthetic compound that has attracted significant attention in recent years due to its potential applications in scientific research. The compound is derived from adamantanecarboxamide, which is a type of organic compound that has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(2-fluorobenzyl)-1-adamantanecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium homeostasis, protein folding, and cellular stress response. By blocking the sigma-1 receptor, N-(2-fluorobenzyl)-1-adamantanecarboxamide may modulate these cellular processes and have therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorobenzyl)-1-adamantanecarboxamide has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which may have implications for the treatment of neurological disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic potential for the treatment of conditions such as arthritis and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-fluorobenzyl)-1-adamantanecarboxamide is its selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the main limitations of N-(2-fluorobenzyl)-1-adamantanecarboxamide is its relatively low potency, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of future directions for research on N-(2-fluorobenzyl)-1-adamantanecarboxamide. One area of interest is the development of more potent analogues of the compound, which may have greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-fluorobenzyl)-1-adamantanecarboxamide and its effects on cellular processes. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of N-(2-fluorobenzyl)-1-adamantanecarboxamide in animal models of neurological disorders.
Aplicaciones Científicas De Investigación
N-(2-fluorobenzyl)-1-adamantanecarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it has been shown to act as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of physiological processes, including the regulation of neurotransmitter release, ion channel activity, and cell survival. By blocking the sigma-1 receptor, N-(2-fluorobenzyl)-1-adamantanecarboxamide may have therapeutic potential for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO/c19-16-4-2-1-3-15(16)11-20-17(21)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOYTCXIWHYQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4433291.png)


![1-[(5-ethyl-2-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4433322.png)


![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-furoyl)piperazine](/img/structure/B4433331.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4433337.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4433344.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4433352.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B4433363.png)